molecular formula C15H14BrN3S2 B12020326 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole CAS No. 618412-36-5

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B12020326
CAS No.: 618412-36-5
M. Wt: 380.3 g/mol
InChI Key: REDAGPVGCONLPC-UHFFFAOYSA-N
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Description

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromobenzyl group, an ethyl group, and a thienyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-bromobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with ethyl isothiocyanate and 2-thiophenecarboxaldehyde under basic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods may vary depending on the specific requirements and available resources of the manufacturing facility.

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole
  • 4-((3-Bromobenzyl)thio)-5-ethyl-3-(2-thienyl)-4H-1,2,4-triazole
  • 3-((3-Bromobenzyl)thio)-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

618412-36-5

Molecular Formula

C15H14BrN3S2

Molecular Weight

380.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H14BrN3S2/c1-2-19-14(13-7-4-8-20-13)17-18-15(19)21-10-11-5-3-6-12(16)9-11/h3-9H,2,10H2,1H3

InChI Key

REDAGPVGCONLPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CS3

Origin of Product

United States

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